Methyl({[3-(trifluoromethyl)phenyl]methyl})amine hydrochloride
Overview
Description
“Methyl({[3-(trifluoromethyl)phenyl]methyl})amine hydrochloride” is a chemical compound . It is related to fluoxetine, an antidepressant of the selective serotonin reuptake inhibitor (SSRI) family .
Synthesis Analysis
The synthesis of related compounds has been investigated using thermoanalytical techniques . For example, fluoxetine hydrochloride decomposes after melting, releasing 4-trifluoromethylphenol and methylamine .Molecular Structure Analysis
The molecular structure of related compounds has been analyzed . For instance, fluoxetine hydrochloride has a molecular weight of 309.3261 .Chemical Reactions Analysis
The thermal behavior of fluoxetine hydrochloride, a related compound, has been studied . In an inert atmosphere, the decomposition took place as two mass loss events with a residue of 0.13% at the end of the run .Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds have been analyzed . For example, fluoxetine hydrochloride melts at 159.6 °C .Scientific Research Applications
Synthesis and Derivatization
- Synthesis of Derivatives : Researchers have synthesized various derivatives of compounds similar to Methyl({[3-(trifluoromethyl)phenyl]methyl})amine hydrochloride. For instance, Bradiaková et al. (2009) reported on the synthesis of 2-[3-(trifluoromethyl)phenyl]furo[3,2-c]pyridine derivatives (Bradiaková et al., 2009).
- Chelating Ligands for Group 13 Metals : Liu et al. (1993) explored the design and synthesis of hexadentate (N3O3) tripodal amine phenol ligand complexes of aluminum, gallium, and indium (Liu et al., 1993).
Analytical Applications
- Versatile Aminoacetamide Electrophore Reagent : Lu and Giese (2000) developed a compound named AMACE1, which is used for trace organic analysis in areas like DNA damage from oxidative sugar (Lu & Giese, 2000).
- Optical Detection of Amines : Tamiaki et al. (2013) synthesized derivatives that react with amines to give hemiaminal-type adducts for optical detection in solutions (Tamiaki et al., 2013).
Corrosion Inhibition
- Corrosion Inhibition in Metals : Boughoues et al. (2020) investigated four amine derivative compounds as effective corrosion inhibitors for mild steel in an acidic medium (Boughoues et al., 2020).
Other Applications
- Synthesis of Novel Imidazo Compounds : Liu (2013) reported on the synthesis of novel imidazo[1,2-a]pyrimidine compounds using related chemical structures (Liu, 2013).
- Fluorescence Properties of Metal Complexes : Liang et al. (2009) studied the fluorescence properties and metal ion affinities of soluble derivatives of tris((6-phenyl-2-pyridyl)methyl)amine (Liang et al., 2009).
Mechanism of Action
Target of Action
Compounds with trifluoromethyl groups have been found to interact with various receptors and enzymes
Mode of Action
It’s known that trifluoromethyl-containing compounds can exhibit various pharmacological activities . The trifluoromethyl group may enhance the lipophilicity and metabolic stability of the compound, potentially influencing its interaction with targets .
Biochemical Pathways
Trifluoromethyl-containing compounds are known to be involved in a wide range of biological processes , but further studies are needed to elucidate the precise pathways influenced by this compound.
Pharmacokinetics
The trifluoromethyl group can potentially enhance the metabolic stability of the compound .
Result of Action
Trifluoromethyl-containing compounds have been associated with various pharmacological activities , but the specific effects of this compound require further investigation.
Future Directions
Properties
IUPAC Name |
N-methyl-1-[3-(trifluoromethyl)phenyl]methanamine;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10F3N.ClH/c1-13-6-7-3-2-4-8(5-7)9(10,11)12;/h2-5,13H,6H2,1H3;1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KEDFTDFHDFUQAV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=CC(=CC=C1)C(F)(F)F.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClF3N | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.64 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
76532-32-6 | |
Record name | methyl({[3-(trifluoromethyl)phenyl]methyl})amine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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